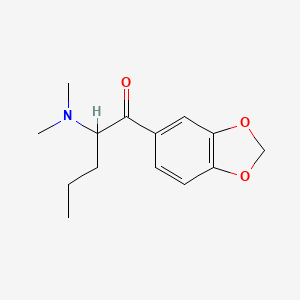
Dipentylone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentylone is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry Applications
Dipentylone serves as a reference standard in analytical chemistry, particularly in forensic toxicology. Its role is crucial for the identification and quantification of synthetic cathinones in biological samples.
Key Findings:
- Analytical Standards: Used in the calibration of instruments for detecting synthetic cathinones.
- Stability Studies: Research has indicated that this compound maintains stability under various storage conditions, making it suitable for long-term studies .
Biological Applications
In biological research, this compound is investigated for its effects on the central nervous system (CNS). It interacts with neurotransmitter transporters, which is significant for understanding its pharmacological effects.
Binding Affinity Data:
| Transporter | Ki (µM) | IC50 (µM) |
|---|---|---|
| DAT | 0.354 | 0.233 |
| NET | 2.00 | 0.212 |
| SERT | 2.27 | 2.57 |
- Dopamine Transporter (DAT): this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET) and serotonin transporter (SERT), indicating its potential stimulant effects similar to those of cocaine .
- Locomotor Activity: Studies on Swiss-Webster mice demonstrated that this compound stimulates locomotor activity in a dose-dependent manner, with an effective dose (ED50) comparable to cocaine .
Medical Applications
Research into this compound's therapeutic potential is ongoing. It is being evaluated for both its possible therapeutic uses and adverse effects associated with its consumption.
Clinical Insights:
- Toxicology Reports: A postmortem analysis revealed the presence of this compound in several cases, highlighting its emerging status in the illicit drug market and the need for medical professionals to recognize its effects .
- Neurotoxic Risks: Systematic reviews indicate that synthetic cathinones like this compound may pose neurotoxic risks, necessitating further investigation into their safety profiles .
Forensic Applications
In forensic science, this compound is utilized for its role in toxicological analyses, aiding law enforcement and medical examiners in understanding drug-related fatalities.
Case Studies:
- A study documented multiple cases where this compound was identified in postmortem toxicology reports, underscoring its prevalence as a novel psychoactive substance (NPS) in Spain .
- The compound's detection in biological fluids emphasizes the importance of developing reliable testing methods to identify emerging drugs in forensic contexts .
Propiedades
Número CAS |
803614-36-0 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12/h6-8,11H,4-5,9H2,1-3H3 |
Clave InChI |
PQTJKFUXRBKONZ-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
SMILES canónico |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















